molecular formula C15H15FO B7994073 3-(3-Fluoro-4-methylphenyl)phenethyl alcohol CAS No. 1443314-38-2

3-(3-Fluoro-4-methylphenyl)phenethyl alcohol

Cat. No.: B7994073
CAS No.: 1443314-38-2
M. Wt: 230.28 g/mol
InChI Key: INJUOSBEDXGYOD-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylphenyl)phenethyl alcohol is a fluorinated aromatic alcohol characterized by a phenethyl alcohol backbone (a benzene ring linked to an ethyl chain terminating in a hydroxyl group) substituted with a fluorine atom at the 3-position and a methyl group at the 4-position of the phenyl ring. This compound’s structure combines lipophilicity from the fluorine and methyl groups with the hydrogen-bonding capacity of the hydroxyl group, making it relevant for applications in medicinal chemistry, agrochemicals, and flavoring agents .

Properties

IUPAC Name

2-[3-(3-fluoro-4-methylphenyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO/c1-11-5-6-14(10-15(11)16)13-4-2-3-12(9-13)7-8-17/h2-6,9-10,17H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJUOSBEDXGYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC(=C2)CCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701243630
Record name [1,1′-Biphenyl]-3-ethanol, 3′-fluoro-4′-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443314-38-2
Record name [1,1′-Biphenyl]-3-ethanol, 3′-fluoro-4′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443314-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-ethanol, 3′-fluoro-4′-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylphenyl)phenethyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Fluoro-4-methylphenyl)phenethyl alcohol is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: In studies involving the interaction of fluorinated compounds with biological systems.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: As an intermediate in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylphenyl)phenethyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity and resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

4-Fluoro-3-methylphenethyl Alcohol (CAS 840522-24-9)
  • Molecular Formula : C₉H₁₁FO
  • Molecular Weight : 154.18 g/mol
  • Substituents : 4-Fluoro, 3-methyl
  • Key Differences: Positional isomerism alters steric and electronic effects.
3-Fluoro-4-methylbenzyl Alcohol (CAS 192702-79-7)
  • Molecular Formula : C₈H₉FO
  • Molecular Weight : 140.16 g/mol
  • Substituents : 3-Fluoro, 4-methyl (benzyl alcohol backbone)
  • Key Differences: The benzyl alcohol structure (shorter ethyl chain) reduces molecular weight and increases volatility.
2-Fluorophenethyl Alcohol and 3-Fluorophenethyl Alcohol
  • Molecular Formula : C₈H₉FO
  • Molecular Weight : 140.15 g/mol
  • Substituents : Single fluorine at 2- or 3-position
  • Key Differences : Lack of a methyl group simplifies synthesis but reduces lipophilicity. These compounds serve as intermediates in pharmaceuticals and fragrances, with 3-fluorophenethyl alcohol showing higher metabolic stability .

Functional Group Variations

3-Fluoro-4-(trifluoromethyl)benzyl Alcohol
  • Molecular Formula : C₈H₆F₄O
  • Molecular Weight : 194.13 g/mol
  • Substituents : 3-Fluoro, 4-trifluoromethyl
  • This compound is explored in drug development for its metabolic resistance .
3,4-Dihydroxy-β-phenethyl Alcohol Derivatives
  • Example : Forsythiaside (glycosylated derivative)
  • Key Differences : Additional hydroxyl groups increase polarity and antioxidant activity. Glycosylation improves water solubility, making these derivatives suitable for therapeutic applications (e.g., anti-inflammatory, cardioprotective effects) .

Data Table: Comparative Properties

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications
3-(3-Fluoro-4-methylphenyl)phenethyl alcohol C₉H₁₁FO 154.18 3-F, 4-CH₃ Antimicrobial, flavoring agent
4-Fluoro-3-methylphenethyl alcohol C₉H₁₁FO 154.18 4-F, 3-CH₃ Research chemical, synthetic intermediate
3-Fluoro-4-methylbenzyl alcohol C₈H₉FO 140.16 3-F, 4-CH₃ Lab reagent, solvent studies
2-Fluorophenethyl alcohol C₈H₉FO 140.15 2-F Fragrance, pharmaceutical intermediate
3-Fluoro-4-(trifluoromethyl)benzyl alcohol C₈H₆F₄O 194.13 3-F, 4-CF₃ High lipophilicity, drug candidate

Biological Activity

3-(3-Fluoro-4-methylphenyl)phenethyl alcohol (C15H15FO), a compound with notable structural features, has garnered attention in recent research for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, while also presenting data tables summarizing key findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a phenethyl backbone substituted with a fluoromethyl group and an additional methyl group on the aromatic ring. This unique configuration contributes to its biological activity.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, including those involved in metabolic pathways. Its structural analogs have shown promising results in inhibiting nucleoside phosphorylase (PNP), which is crucial for nucleotide metabolism .
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, potentially mitigating oxidative stress in biological systems. The presence of the fluorine atom is known to enhance the stability of radical species, which could contribute to its antioxidant capacity .

In Vitro Studies

In vitro analyses have been conducted to assess the cytotoxicity and selectivity of this compound against various cancer cell lines:

  • Cytotoxicity : The compound demonstrated selective cytotoxicity towards specific T-lymphoblastic cell lines, with half-maximal inhibitory concentration (CC50) values as low as 9 nM. In contrast, it showed minimal toxicity against other cancer cell lines such as HeLa and HepG2 .

Case Studies

  • Case Study on PNP Inhibition : A series of experiments evaluated the effectiveness of this compound as a PNP inhibitor. The results indicated a significant selectivity for the pathogenic Mycobacterium tuberculosis PNP over human PNP, showcasing its potential as a therapeutic agent against tuberculosis .
  • Antioxidant Activity Assessment : Another study focused on assessing the antioxidant properties of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that this compound exhibited moderate antioxidant activity compared to standard antioxidants .

Data Summary

The following table summarizes key findings from various studies on this compound:

Study FocusFindingsReference
Cytotoxicity in T-cell linesCC50 values as low as 9 nM; selective toxicity
PNP InhibitionHigh selectivity for Mycobacterium tuberculosis PNP
Antioxidant ActivityModerate activity in DPPH and ABTS assays

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